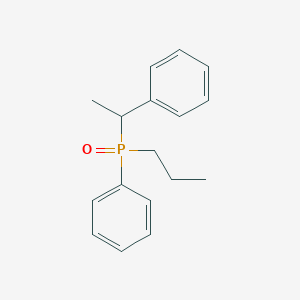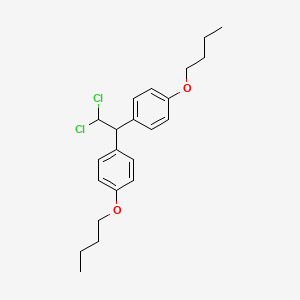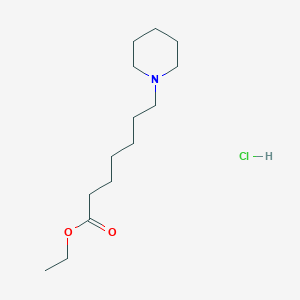![molecular formula C9H12O4 B14513057 Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid CAS No. 62821-14-1](/img/structure/B14513057.png)
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The structure of this compound consists of a cyclohexane ring with a methylene bridge in the 1,4-position, making it a bridged bicyclic compound .
Vorbereitungsmethoden
The synthesis of bicyclo[2.2.1]heptane-7,7-dicarboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the preparation of various derivatives of the compound. Industrial production methods often involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .
Analyse Chemischer Reaktionen
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptane-7,7-dicarboxylic acid involves its interaction with molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s unique structure allows it to engage in specific interactions with proteins, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, which imparts different chemical properties and reactivity.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid: This derivative features additional methyl groups and an oxo group, which influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
62821-14-1 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
bicyclo[2.2.1]heptane-7,7-dicarboxylic acid |
InChI |
InChI=1S/C9H12O4/c10-7(11)9(8(12)13)5-1-2-6(9)4-3-5/h5-6H,1-4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
QZFAKKCKVAXKJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C2(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
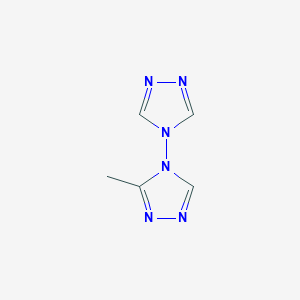
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
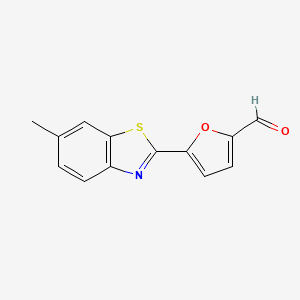
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
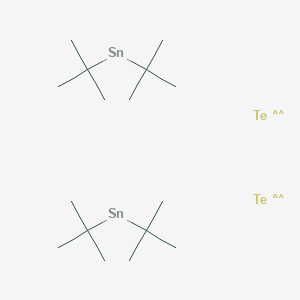
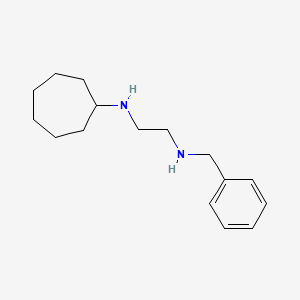
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
